molecular formula C10H12FNO2 B12081021 3-(2-Fluoro-6-methoxyphenoxy)azetidine

3-(2-Fluoro-6-methoxyphenoxy)azetidine

Cat. No.: B12081021
M. Wt: 197.21 g/mol
InChI Key: JWXLWPORKMBMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-6-methoxyphenoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-fluoro-6-methoxyphenoxy group. This structure confers unique physicochemical properties, such as enhanced ring strain and increased reactivity compared to five- or six-membered rings, making it a valuable scaffold in medicinal chemistry and drug design . The compound serves as a key synthetic intermediate for constructing more complex molecules. Its applications in scientific research are primarily found in chemistry and biology, where it is investigated as a building block for developing potential therapeutic agents. Azetidine derivatives are studied for their diverse biological activities, including antimicrobial and anticancer properties . For instance, structurally related fluorinated azetidin-2-ones have demonstrated potent antiproliferative activity in human breast cancer cells, functioning as microtubule-targeting agents that inhibit tubulin polymerization and induce apoptosis . Furthermore, azetidine-based compounds are explored as novel amino acid derivatives and isosteres for generating peptide libraries and conformationally restricted bioactive molecules . The mechanism of action for this compound is dependent on the final target molecule it is incorporated into. For research compounds based on this scaffold, potential mechanisms include interaction with specific enzymatic targets or cellular receptors, potentially inhibiting or activating key biological processes . Related compounds have been shown to interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and programmed cell death in cancer cells . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(2-fluoro-6-methoxyphenoxy)azetidine

InChI

InChI=1S/C10H12FNO2/c1-13-9-4-2-3-8(11)10(9)14-7-5-12-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

JWXLWPORKMBMRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)OC2CNC2

Origin of Product

United States

Synthetic Methodologies for Azetidine Compounds, with Specific Reference to Phenoxy Azetidine Derivatives

Fundamental Challenges in the Synthesis of Strained Azetidine (B1206935) Ring Systems

The synthesis of azetidines, which are four-membered saturated nitrogen-containing heterocycles, presents significant challenges to synthetic chemists. clockss.orgmedwinpublishers.com The primary difficulty stems from the considerable ring strain inherent in the four-membered ring, estimated to be approximately 25.4 kcal/mol. rsc.orgresearchgate.net This level of strain is intermediate between that of the highly reactive three-membered aziridines (approx. 26.7-27.7 kcal/mol) and the more stable, five-membered pyrrolidines (approx. 5.4-5.8 kcal/mol). rsc.orgresearchgate.net

This inherent strain makes the azetidine ring susceptible to ring-opening reactions, which can lead to low yields and the formation of undesired byproducts. researchgate.net Consequently, the development of synthetic methods that are both efficient and provide good functional group tolerance has been a long-standing challenge in organic synthesis. researchgate.net Despite these difficulties, the unique structural and physicochemical properties conferred by the azetidine moiety have made it an increasingly desirable scaffold in medicinal chemistry, driving continued research into robust synthetic routes. rsc.orgnih.gov

Classical Approaches to Azetidine Ring Formation

Traditional methods for constructing the azetidine ring have been foundational in heterocyclic chemistry. These approaches typically rely on intramolecular cyclization or the chemical modification of related cyclic structures.

Cyclization via Nucleophilic Substitution of Amine Nucleophiles

The most established and widely utilized method for forming the azetidine ring is through intramolecular cyclization via nucleophilic substitution. clockss.org This strategy generally involves a γ-amino compound where the terminal nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom at the γ-position, which bears a suitable leaving group. This intramolecular SN2 reaction forges the final C-N bond to close the four-membered ring. researchgate.net

Common precursors for this transformation are γ-haloamines or γ-amino alcohols that have been activated by conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate. clockss.orgresearchgate.net The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity. A general representation of this approach is the cyclization of 1,3-dielectrophiles with primary amines. clockss.org This method's versatility allows for the synthesis of a wide range of substituted azetidines. organic-chemistry.orgmagtech.com.cn For instance, a common route to 3-phenoxy-azetidine derivatives involves the reaction of a phenolate (B1203915) with a 1-substituted-3-azetidinyl sulfonate ester, such as 1-diphenylmethyl-3-methanesulphonyloxyazetidine. google.com

Table 1: Examples of Leaving Groups in Azetidine Synthesis via Nucleophilic Substitution

Leaving GroupPrecursor TypeReference
Bromideγ-Bromoamine clockss.org
Chlorideγ-Chloroamine clockss.org
Iodideγ-Iodoamine clockss.org
Mesylate (OMs)Activated γ-Amino Alcohol researchgate.netgoogle.com
Tosylate (OTs)Activated γ-Amino Alcohol researchgate.net
Triflate (OTf)Activated γ-Amino Alcohol clockss.org

Reduction Strategies from Azetidin-2-ones (β-Lactams)

Another classical and convenient approach for obtaining azetidines is the reduction of azetidin-2-ones, commonly known as β-lactams. magtech.com.cnrsc.org This method transforms the amide carbonyl group of the β-lactam into a methylene (B1212753) group (CH₂), thus yielding the corresponding saturated azetidine ring.

Various reducing agents can be employed for this purpose, with hydroalanes, such as diisobutylaluminium hydride (DIBAL-H), and lithium aluminum hydride (LiAlH₄) being the most common. rsc.orgacs.orgacs.org However, the reaction can be complex and its outcome is not always predictable. acs.org A significant competing reaction is the cleavage of the C2-N1 bond (1,2-fission) of the β-lactam ring, which leads to the formation of acyclic γ-amino alcohols instead of the desired azetidine. acs.org This ring-opening pathway is particularly prevalent in β-lactams bearing an electron-withdrawing or aryl substituent on the nitrogen atom. acs.org Therefore, careful selection of the reducing agent and reaction conditions is crucial to favor the desired reduction pathway over ring fission. rsc.org

Table 2: Reducing Agents for Azetidin-2-one (B1220530) Reduction

Reducing AgentAbbreviationCommon OutcomePotential Side ReactionReference
Lithium Aluminum HydrideLiAlH₄Azetidine formation1,2-Fission (Ring Opening) acs.org
Diisobutylaluminium HydrideDIBAL-HAzetidine formationRing Opening rsc.org
Chloroalanes-Azetidine formationRing Opening rsc.org

Ring Contraction Reactions from Larger Heterocycles

The synthesis of azetidines via the ring contraction of larger, five-membered heterocycles like pyrrolidines is a less common but effective strategy. rsc.orgmagtech.com.cn A notable example of this approach is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org

The proposed mechanism for this transformation begins with the nucleophilic attack (e.g., by an alcohol or phenol) on the activated amide carbonyl of the N-sulfonylpyrrolidinone. rsc.orgacs.org This leads to the cleavage of the N-C(O) bond, forming an intermediate α-bromocarbonyl derivative that features a γ-positioned amide anion. rsc.org This intermediate then undergoes a rapid intramolecular SN2 cyclization, where the amide anion displaces the α-bromide, resulting in the formation of an α-carbonylated N-sulfonylazetidine and formal contraction of the ring. rsc.orgacs.org This method provides access to highly functionalized azetidines that can be difficult to obtain through other routes. organic-chemistry.org

Advanced and Contemporary Synthetic Strategies for Azetidines

Modern synthetic chemistry has introduced more sophisticated methods for constructing the azetidine ring, often leveraging photocatalysis and cycloaddition reactions to achieve high efficiency and control.

Intermolecular [2+2] Photocycloaddition Reactions

Intermolecular [2+2] photocycloaddition reactions represent a powerful and direct method for synthesizing four-membered rings, including azetidines. nih.govresearchgate.net The aza Paternò-Büchi reaction, which is the photochemical cycloaddition of an imine (C=N) with an alkene (C=C), provides direct access to the azetidine core. researchgate.netescholarship.org However, traditional applications of this reaction have faced limitations, such as those related to the unfavorable photophysical properties of simple imines. escholarship.org

Recent advances have overcome many of these challenges through the use of visible-light-mediated photocatalysis. nih.govspringernature.com These contemporary methods often employ a photocatalyst, such as an iridium complex, to activate a suitable imine precursor via triplet energy transfer. rsc.orgnih.gov For example, a recently developed strategy utilizes 2-isoxazoline-3-carboxylates as imine surrogates, which undergo [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.govresearchgate.net This approach is characterized by its operational simplicity, broad substrate scope, and ability to produce highly functionalized azetidines from readily available starting materials. nih.govchemrxiv.org

Table 3: Comparison of Azetidine Synthesis Strategies

Synthetic StrategyKey TransformationCommon PrecursorsAdvantagesDisadvantages
Nucleophilic Substitution Intramolecular C-N bond formationγ-Haloamines, Activated γ-amino alcoholsWell-established, versatileRequires pre-functionalized linear precursors
β-Lactam Reduction Carbonyl to methylene reductionAzetidin-2-ones (β-Lactams)Readily available starting materialsRisk of ring-opening side reactions
Ring Contraction Pyrrolidinone to azetidineα-Bromo N-sulfonylpyrrolidinonesAccess to unique substitution patternsLess general, limited to specific substrates
[2+2] Photocycloaddition Imine-alkene cycloadditionImines, Oximes, AlkenesHigh efficiency, atom economy, mild conditionsCan require specific photocatalysts and precursors

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

A powerful and modular method for constructing azetidines leverages the high ring strain inherent in azabicyclo[1.1.0]butane (ABB). youtube.comrsc.org This approach, developed by Aggarwal and coworkers, utilizes a strain-release-driven homologation of boronic esters. nih.govnih.gov The process begins with the generation of the highly reactive azabicyclo[1.1.0]butyl lithium, which is then trapped by a boronic ester to form a boronate complex. youtube.comnih.gov Upon N-protonation, this intermediate undergoes a 1,2-metalate rearrangement, which involves the cleavage of the central C–N bond to relieve the significant ring strain, thereby forming an azetidinyl boronic ester. rsc.orgnih.govnih.gov

This methodology is noted for its wide applicability to primary, secondary, tertiary, aryl, and alkenyl boronic esters, and it proceeds with complete stereospecificity. rsc.orgnih.gov The resulting N-H azetidine and the boronic ester functionalities can be further derivatized, allowing for the creation of a diverse library of substituted azetidines. nih.gov The utility of this method in pharmaceutical synthesis was demonstrated through a short, stereoselective synthesis of cobimetinib, an azetidine-containing drug. rsc.orgnih.gov

Table 1: Examples of Strain-Release Homologation for Azetidine Synthesis

Boronic Ester SubstrateProduct YieldReference
Phenyl boronic ester85% nih.gov
4-Fluorophenyl boronic ester82% nih.gov
Naphthyl boronic ester75% nih.gov
2-Thienyl boronic ester70% nih.gov
Cyclohexyl boronic ester65% nih.gov

Note: Yields are representative and may vary based on specific reaction conditions.

Intramolecular Palladium(II)-Catalyzed C(sp³)–H Amination

Palladium catalysis has enabled highly efficient methods for the synthesis of azetidines through the intramolecular amination of unactivated C(sp³)–H bonds. chemicalbook.comgoogle.com This strategy often employs a picolinamide (B142947) (PA) protected amine substrate, where the picolinamide acts as a directing group to facilitate the C–H activation at the γ-position. organic-chemistry.orgbeilstein-journals.org The reaction transforms a γ-C(sp³)–H bond into a C–N bond via a proposed Pd(II)/Pd(IV) catalytic cycle, resulting in the formation of the azetidine ring with high diastereoselectivity. rsc.orgorganic-chemistry.org

These methods are characterized by their use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. chemicalbook.comorganic-chemistry.orgbeilstein-journals.org The reaction exhibits predictable selectivity and a broad substrate scope, enabling the synthesis of not only simple azetidines but also complex polycyclic and azabicyclic scaffolds. nih.gov For instance, this C–H amination reaction has been successfully applied to various aliphatic and cycloalkyl amine substrates to construct azabicyclo[x.1.1] and [4.2.0] skeletons. nih.gov The development of more easily removable directing groups has further enhanced the synthetic utility of this powerful cyclization technique. organic-chemistry.org

Table 2: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Substrate TypeCatalyst SystemOxidantYieldReference
γ-Methyl C–HPd(OAc)₂PhI(OAc)₂High organic-chemistry.orgbeilstein-journals.org
γ-Methylene C–HPd(OAc)₂PhI(OAc)₂Good organic-chemistry.org
Cyclohexyl γ-C–HPd(OAc)₂PhI(OAc)₂Good nih.gov
Bicyclo[3.1.1]aminePd(OAc)₂PhI(OAc)₂High nih.gov
Aliphatic straight-chainPd(OAc)₂/AgOAcBenziodoxole tosylateGood rsc.org

Note: Yields and conditions are generalized from reported findings.

Kulinkovich-Type Couplings for Spirocyclic Azetidines

A novel approach for the synthesis of spirocyclic NH-azetidines involves a titanium(IV)-mediated coupling of oxime ethers with either alkyl Grignard reagents or terminal olefins. google.combeilstein-journals.org This transformation proceeds through a proposed Kulinkovich-type mechanism. elsevier.comnih.gov In this pathway, a titanacyclopropane intermediate is formed, which serves as a 1,2-aliphatic dianion equivalent. google.comnih.gov This intermediate then inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered azetidine ring. google.com This method is notable for furnishing structurally diverse and previously unreported spirocyclic NH-azetidines in a single step and in moderate yields. nih.gov The spirocyclic azetidine is an important motif in drug discovery, making this a valuable synthetic tool. elsevier.com

Novel Methods via Phosphoramidate (B1195095) Intermediates

Phosphoramidates are versatile intermediates in organic synthesis. researchgate.net While direct, named reactions for azetidine synthesis starting from phosphoramidates are not as established as other methods, their synthesis and potential for subsequent cyclization are of significant interest. Acyl phosphoramidates can be synthesized in one step from a variety of functionalized acyl azides using a modified Staudinger reaction. researchgate.net This methodology can be adapted for the in situ generation of the acyl azide (B81097) from carboxylic acids or hydrazides. researchgate.net

The synthesis of phosphoramidates incorporating heterocyclic moieties has been achieved in good yields through the reaction of a suitable alcohol with an appropriate phosphorodichloridate, followed by reaction with amines. researchgate.net For azetidine synthesis, a hypothetical route could involve an intramolecular cyclization of a γ-haloalkyl phosphoramidate. In such a sequence, the nitrogen of the phosphoramidate would act as an internal nucleophile, displacing a halide on the alkyl chain to form the four-membered ring. The development of such pathways represents an ongoing area of research in heterocyclic chemistry.

Synthetic Routes for Fluorinated Azetidine Derivatives

Stereoselective Fluorination Techniques for N-Heterocycles

The incorporation of fluorine into N-heterocycles can dramatically alter their physical and chemical properties, including stability, conformational behavior, and basicity. nih.govumich.edu This makes stereoselective fluorination a critical tool in medicinal chemistry. nih.gov For azetidines, computational studies have shown that fluorine substitution significantly influences the ring pucker conformation. nih.gov

Several techniques exist for the stereoselective synthesis of fluorinated N-heterocycles. One common strategy is the deoxyfluorination of N-protected alcohols using reagents like diethylaminosulfur trifluoride (DAST). youtube.com This method is attractive due to the wide availability of enantiomerically pure alcohols. Another powerful technique is electrophilic fluorocyclization, where the inherent nucleophilicity of a nitrogen atom is used to induce a ring-closing reaction onto an alkene in the presence of an electrophilic fluorine source (e.g., Selectfluor). nih.govyoutube.com This approach has the advantage of forming multiple bonds in a single, controlled step. nih.gov The synthesis of 3,3-difluoroazetidine (B2684565) derivatives has also been reported and used to create fluorescent probes, demonstrating the utility of incorporating multiple fluorine atoms. nih.gov

Introduction of Fluorine via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a cornerstone reaction for the synthesis of aryl fluorides, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comnih.gov In the context of synthesizing 3-(2-Fluoro-6-methoxyphenoxy)azetidine, the key bond formation would be the ether linkage between the azetidine-3-ol and the fluorinated phenol (B47542). This can be achieved via an SₙAr reaction where the alkoxide of N-protected azetidin-3-ol (B1332694) acts as the nucleophile, displacing a leaving group (such as a nitro group or a halogen) from an activated aromatic ring.

Alternatively, and more directly relevant to the target compound, is the displacement of a fluoride (B91410) from a difluorinated aromatic precursor. For instance, reacting N-protected azetidin-3-ol with a molecule like 1,2-difluoro-3-methoxybenzene under basic conditions would lead to the desired phenoxy ether linkage. The reactivity in SₙAr reactions is highest when the leaving group is positioned ortho or para to a strong electron-withdrawing group. youtube.com For less activated or electron-rich fluoroarenes, modern methods utilizing organic photoredox catalysis can enable nucleophilic defluorination under mild conditions, expanding the scope of this transformation to a wider range of substrates, including those relevant to late-stage functionalization in drug discovery. nih.gov This strategy has been successfully used for the synthesis of radiolabeled PET tracers where [¹⁸F]fluoride displaces a leaving group like a trimethylammonium salt on an aromatic ring. uni-tuebingen.de

Strategies for Constructing the Phenoxy Moiety on the Azetidine Ring

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl ethers. masterorganicchemistry.comyoutube.comlibretexts.org In the context of azetidine chemistry, this reaction typically involves the displacement of a suitable leaving group on an aromatic ring by an azetidin-3-oxide intermediate. For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org

A general representation of this process involves the reaction of a substituted phenol with a strong base to generate a phenoxide, which then acts as the nucleophile. This phenoxide attacks the electron-deficient aromatic ring, leading to the formation of the desired phenoxy-azetidine derivative. The reactivity of the aryl halide in SNAr reactions often follows the trend F > Cl > Br > I, which is contrary to the trend observed in SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. youtube.com

For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with dimethylamine (B145610) proceeds readily at room temperature, highlighting the activation provided by the nitro groups. libretexts.org Similarly, phenoxides can displace halides from such activated aromatic systems. masterorganicchemistry.comrsc.org While effective for activated systems, traditional SNAr reactions often require harsh conditions, such as high temperatures and strong bases, when applied to unactivated aryl halides. lasalle.edu

The Ullmann condensation is a classical copper-catalyzed reaction that facilitates the formation of diaryl ethers from an aryl halide and a phenol. synarchive.comwikipedia.orgorganic-chemistry.org This reaction is particularly useful when the aryl halide is not sufficiently activated for a standard SNAr reaction. wikipedia.org Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern variations utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. wikipedia.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing a powerful and versatile alternative to traditional methods. organic-chemistry.orgwikipedia.orgyoutube.com This methodology allows for the coupling of alcohols (including 3-hydroxyazetidine) with aryl halides or triflates under relatively mild conditions. wikipedia.org

The catalytic cycle for the Buchwald-Hartwig C-O coupling is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol and subsequent deprotonation to form a palladium alkoxide intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

The Buchwald-Hartwig reaction offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.orgwikipedia.org It has become a widely used method for the synthesis of aryl ethers in medicinal chemistry. youtube.com Recent advancements have led to the development of highly efficient catalyst systems that can effect these transformations at low catalyst loadings. organic-chemistry.org

Coupling ReactionCatalyst/ReagentKey Features
Ullmann Condensation Copper (metal or salts) synarchive.comwikipedia.orgClassical method for aryl ether synthesis; often requires high temperatures. wikipedia.orgresearchgate.net
Buchwald-Hartwig C-O Coupling Palladium catalyst with phosphine ligands organic-chemistry.orgwikipedia.orgMilder conditions, broader substrate scope, and good functional group tolerance. wikipedia.org

Preparation of 3-(2-Fluoro-6-methoxyphenoxy)azetidine and Related Analogues

The synthesis of 3-(2-Fluoro-6-methoxyphenoxy)azetidine and its analogues often employs the principles of nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. A common strategy involves the reaction of a suitably protected 3-hydroxyazetidine with an activated 1,2-difluoro-3-methoxybenzene derivative or a related electrophile.

For example, a patent describes the synthesis of 3-fluoro-azetidine derivatives, which can serve as precursors. google.com The synthesis of various 3-substituted azetidine derivatives has been extensively reviewed, highlighting methods such as the ring-opening of 1-azabicyclo[1.1.0]butane and modifications of pre-formed azetidine rings. organic-chemistry.org The preparation of 3-phenoxy-1-azetidines has also been detailed in the patent literature, often involving the reaction of a 1-protected-3-azetidinol with a phenol in the presence of a base or via a Mitsunobu reaction. google.com The protection of the azetidine nitrogen, often with a group like benzhydryl or Boc, is typically required to prevent side reactions and facilitate purification. google.comgoogle.com Subsequent deprotection under acidic conditions or via hydrogenolysis yields the desired secondary azetidine. google.comgoogle.com

The synthesis of a diverse collection of azetidine-based scaffolds has been reported, demonstrating the versatility of this core in generating libraries of compounds for drug discovery. nih.gov These synthetic efforts often rely on robust methods for introducing substituents at the 3-position of the azetidine ring.

Radiochemical Synthesis of Fluorinated Azetidine Analogues for Positron Emission Tomography (PET) Tracer Development

Fluorinated azetidine analogues are of significant interest as potential PET imaging agents. The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) allows for the non-invasive in vivo visualization and quantification of biological targets.

The radiochemical synthesis of these tracers typically involves the late-stage introduction of ¹⁸F onto a precursor molecule. acs.org A common method is nucleophilic aromatic substitution, where [¹⁸F]fluoride displaces a suitable leaving group, such as a nitro group or a trimethylammonium salt, from an electron-deficient aromatic ring. nih.gov This approach has been successfully used to synthesize tracers like 6-[¹⁸F]fluoro-A-85380 for imaging nicotinic acetylcholine (B1216132) receptors. nih.gov

The development of novel ¹⁸F-labeled radioligands often involves the design and synthesis of precursors that are amenable to rapid and efficient radiofluorination. acs.orgacs.org For instance, a fluorinated azetidine moiety can be incorporated into a molecule designed to target a specific enzyme or receptor. acs.org The radiosynthesis of such tracers requires careful optimization of reaction conditions, including the choice of solvent, base, and temperature, to achieve high radiochemical yield and molar activity within the short half-life of ¹⁸F (approximately 110 minutes). semanticscholar.org

Recent research has focused on developing PET tracers for various targets, including monoacylglycerol lipase (B570770) (MAGL), utilizing azetidine scaffolds. acs.orgsemanticscholar.org These studies highlight the importance of designing molecules with appropriate pharmacokinetic properties to ensure sufficient brain uptake and specific binding to the target of interest. acs.orgacs.org

PET Tracer ApplicationTargetKey Synthetic Strategy
Nicotinic Acetylcholine Receptor ImagingnAChRNucleophilic aromatic substitution with [¹⁸F]fluoride on a trimethylammonium precursor. nih.gov
Phosphodiesterase 7 (PDE7) ImagingPDE7Design of a fluorinated azetidine moiety suitable for radiofluorination. acs.org
Monoacylglycerol Lipase (MAGL) ImagingMAGL"Tail switching" strategy on a piperazinyl azetidine skeleton to develop reversible and irreversible binders. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of Azetidine Compounds

Spectroscopic Confirmation of Azetidine (B1206935) Ring Formation and Substitution Patterns

Spectroscopic methods are indispensable for confirming the successful formation of the azetidine ring and the correct placement of the 2-fluoro-6-methoxyphenoxy substituent at the 3-position. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. Analysis of ¹H, ¹³C, and 2D-COSY spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within 3-(2-Fluoro-6-methoxyphenoxy)azetidine.

¹H NMR Spectroscopy The ¹H NMR spectrum is used to identify the different types of protons and their neighboring environments. For 3-(2-Fluoro-6-methoxyphenoxy)azetidine, the spectrum would exhibit characteristic signals for the azetidine ring protons and the substituted aromatic ring protons. Based on data from analogous compounds like 3-phenoxyazetidine (B1367254), the proton at the C3 position (H-3), being adjacent to the electron-withdrawing oxygen atom, is expected to appear as a multiplet in the downfield region. bmrb.io The methylene (B1212753) protons on the azetidine ring (at C2 and C4) would likely appear as distinct multiplets. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet. The aromatic protons on the phenyl ring are influenced by the fluorine and methoxy substituents, leading to a complex splitting pattern consistent with a 1,2,3-trisubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-(2-Fluoro-6-methoxyphenoxy)azetidine would correspond to a distinct signal. The C3 carbon of the azetidine ring, directly attached to the phenoxy group, would be shifted downfield. The C2 and C4 carbons of the azetidine ring would appear at a higher field. The aromatic carbons would show characteristic shifts influenced by the ether linkage, the electron-withdrawing fluorine atom, and the electron-donating methoxy group. The carbon of the methoxy group itself would also be readily identifiable.

2D-COSY Spectroscopy A 2D-Correlation Spectroscopy (COSY) experiment is crucial for confirming the connectivity of protons within the molecule. rdd.edu.iqmdpi.com It would show correlations between the H-3 proton and the protons on the C2 and C4 positions of the azetidine ring, confirming the integrity of the four-membered ring. Additionally, correlations among the aromatic protons would help to definitively assign their positions on the phenyl ring.

Predicted NMR Data for 3-(2-Fluoro-6-methoxyphenoxy)azetidine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Azetidine N-HVariable (broad singlet)-Dependent on solvent and concentration.
Azetidine C3-H~4.8 - 5.2 (multiplet)~65 - 75Downfield shift due to adjacent oxygen.
Azetidine C2/C4-H~3.8 - 4.2 (multiplets)~45 - 55Methylene protons of the azetidine ring.
Aromatic C-H~6.7 - 7.2 (multiplets)~110 - 125Complex pattern due to F and OCH₃ substitution.
Methoxy (-OCH₃)~3.8 - 3.9 (singlet)~55 - 60Characteristic singlet for methoxy protons.
Aromatic C-O-~145 - 155Quaternary carbon attached to the ether oxygen.
Aromatic C-F-~150 - 160 (doublet, ¹JCF)Quaternary carbon attached to fluorine, showing C-F coupling.
Aromatic C-OCH₃-~140 - 150Quaternary carbon attached to the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. rdd.edu.iq The IR spectrum of 3-(2-Fluoro-6-methoxyphenoxy)azetidine would display characteristic absorption bands confirming the presence of the key structural components.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ would indicate the N-H bond of the secondary amine in the azetidine ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring and methoxy group appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-O-C Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected in the range of 1200-1260 cm⁻¹ (asymmetric stretch) and around 1000-1075 cm⁻¹ (symmetric stretch).

C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring typically appears in the 1100-1250 cm⁻¹ region.

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region would confirm the presence of the carbon-fluorine bond.

Predicted IR Absorption Bands for 3-(2-Fluoro-6-methoxyphenoxy)azetidine

Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H (amine stretch)3300 - 3500Medium-Weak
C-H (aromatic stretch)3010 - 3100Medium-Weak
C-H (aliphatic stretch)2850 - 2960Medium
C=C (aromatic stretch)1450 - 1600Medium-Strong
C-O-C (asymmetric ether stretch)1200 - 1260Strong
C-F (stretch)1000 - 1400Strong
C-N (amine stretch)1100 - 1250Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3-(2-Fluoro-6-methoxyphenoxy)azetidine (molecular formula: C₁₀H₁₂FNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.14 g/mol ). The key fragmentation pathways would likely involve the cleavage of the ether bond, which is a common fragmentation site. This could lead to two primary fragment ions: one corresponding to the [2-fluoro-6-methoxyphenoxy]⁺ radical cation and the other to the [azetidine]⁺ radical cation, or their respective cationic fragments. Further fragmentation of the azetidine ring or loss of substituents from the phenyl ring would also be observed.

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatographic methods are essential for the isolation of the target compound from the reaction mixture and for monitoring the progress of the synthesis.

Flash Chromatography for Compound Isolation

Flash chromatography is a standard and efficient technique for the purification of organic compounds. rsc.org Following the synthesis of 3-(2-Fluoro-6-methoxyphenoxy)azetidine, which is often prepared from precursors like N-Boc-3-hydroxyazetidine and 2-fluoro-6-methoxyphenol, flash chromatography would be employed for its isolation from unreacted starting materials, by-products, and catalysts. chemicalbook.com

Given the presence of the polar azetidine ring and the moderately nonpolar aromatic group, the compound is expected to have intermediate polarity. A typical purification would involve using silica (B1680970) gel as the stationary phase. The mobile phase, or eluent, would likely be a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate. A gradient elution, where the proportion of the polar solvent is gradually increased, would likely be used to effectively separate the product from impurities with different polarities. The separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a simple, rapid, and indispensable tool for monitoring the progress of a chemical reaction. rsc.org In the synthesis of 3-(2-Fluoro-6-methoxyphenoxy)azetidine, TLC would be used to determine the point of reaction completion by observing the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing) alongside the starting materials. The plate is then developed in an appropriate solvent system (eluent). Due to differences in polarity, the starting materials and the product will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. The product, 3-(2-Fluoro-6-methoxyphenoxy)azetidine, would have an Rf value intermediate between the more polar hydroxy-azetidine precursor and the less polar phenol (B47542) starting material. The spots can be visualized under UV light, owing to the UV-active phenyl ring, or by staining with a chemical agent like potassium permanganate (B83412) or ninhydrin (B49086) if the azetidine nitrogen is a free secondary amine.

X-ray Crystallography for Three-Dimensional Structural Analysis and Conformational Insights

As of the latest available data, specific X-ray crystallography studies for the compound 3-(2-Fluoro-6-methoxyphenoxy)azetidine are not present in the public domain. Comprehensive searches of crystallographic databases and the scientific literature did not yield a determined crystal structure for this specific molecule.

While the precise three-dimensional arrangement, bond angles, and conformational properties of 3-(2-Fluoro-6-methoxyphenoxy)azetidine remain uncharacterized by X-ray diffraction, analysis of closely related structures containing the azetidine ring provides valuable, albeit indirect, insights into its likely structural features. For instance, crystallographic studies of other substituted azetidine derivatives often reveal key conformational tendencies of the four-membered ring system. However, without direct experimental data for the title compound, any discussion of its solid-state structure would be speculative.

The generation of a detailed data table including crystal system, space group, unit cell dimensions, and other crystallographic parameters is contingent upon the future successful crystallization and X-ray diffraction analysis of 3-(2-Fluoro-6-methoxyphenoxy)azetidine. Such a study would be essential to definitively elucidate its molecular geometry, intramolecular interactions, and packing in the crystal lattice.

Structure Activity Relationship Sar Studies of Azetidine Derivatives, with Implications for 3 2 Fluoro 6 Methoxyphenoxy Azetidine

Impact of Substituents on the Azetidine (B1206935) Ring and their Influence on Biological Activity

The four-membered azetidine ring is a valuable scaffold in drug discovery, and its substitution pattern significantly modulates the pharmacological properties of the resulting compounds. lifechemicals.comresearchgate.net The nature, position, and orientation of substituents can affect a molecule's size, shape, polarity, and ability to interact with biological targets.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeation, and enhanced binding affinity to target proteins. nih.govnih.gov

In the context of azetidine derivatives, fluorination can have several notable effects:

Metabolic Stability: Fluorine atoms can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life. nih.gov For instance, the presence of p-fluoro substituents in ezetimibe (B1671841) protects against aromatic hydroxylation and improves its pharmacokinetic profile. nih.gov

Binding Affinity: The introduction of fluorine can anchor the conformation of a molecule, improving its potency. nih.gov This conformational control can optimize interactions with target residues. researchgate.net

Physicochemical Properties: Fluorination can alter a compound's lipophilicity and basicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The effect of fluorination on lipophilicity is complex and depends on the molecular environment. researchgate.net

Table 1: Impact of Fluorine Substitution on Biological Properties
PropertyEffect of FluorinationReference
Metabolic StabilityBlocks sites of oxidation, increasing half-life nih.gov
Binding AffinityCan anchor conformation, improving potency nih.govresearchgate.net
Lipophilicity (LogP)Can increase or decrease depending on molecular context researchgate.net
Basicity (pKa)Generally decreases basicity of nearby amines nih.gov

Alkoxy and aryloxy groups are common substituents in bioactive molecules and can significantly influence ligand-target interactions. mdpi.com These groups can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition.

Key effects of alkoxy and aryloxy substituents include:

Directing Effects: In transition metal-catalyzed reactions, alkoxy groups can act as directing groups, influencing the regioselectivity of C-H activation. mdpi.com While not a strong directing group, the methoxy (B1213986) group can favor ortho-position activation. mdpi.com

Pharmacophore Contribution: Hydroxyl and alkoxy groups are prevalent in natural products and approved drugs, often contributing to their biological activity. mdpi.com For example, in a series of histamine (B1213489) H3 receptor ligands, an ether group formed a hydrogen bond with a tyrosine residue in the active site. nih.gov

Conformational Influence: The flexible nature of alkoxy chains can allow a ligand to adopt a specific conformation required for binding. nih.gov

In the case of 3-(2-Fluoro-6-methoxyphenoxy)azetidine, the 2-fluoro-6-methoxyphenoxy group combines the electronic effects of both a halogen and an alkoxy substituent. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group can fine-tune the electronic properties of the aromatic ring, influencing its interactions with a biological target.

Conformational Analysis and Ring Pucker in Fluorinated Azetidines

Fluorine substitution can have a profound impact on the conformational preferences of cyclic molecules. researchgate.netbeilstein-journals.org In N-heterocycles, fluorine can alter the molecular conformation through various stereoelectronic effects. researchgate.net This can lead to a more rigid structure, which can be advantageous for binding to a specific target by reducing the entropic penalty upon binding. nih.gov Computational studies on fluorinated azetidine derivatives have shown that fluorine can significantly affect the ring's puckering behavior. researchgate.net

The conformation of fluorinated N-heterocycles can be influenced by intramolecular electrostatic interactions. researchgate.net One such interaction is the C–F···N⁺ gauche effect, where an electrostatic attraction between the partially negative fluorine atom and the partially positive nitrogen atom (in its protonated state) can stabilize a specific conformation. researchgate.net This has been observed to control the conformations of various N-heterocycles, including four- to eight-membered rings. researchgate.net These interactions can "lock down" the dynamics of the ring system, leading to a more defined three-dimensional structure. researchgate.net

Table 2: Factors Influencing Conformation in Fluorinated Azetidines
FactorDescriptionReference
Ring PuckerFluorine substitution can alter the preferred puckered conformation of the azetidine ring. researchgate.net
Molecular RigidityFluorination can lead to a more rigid molecular structure. nih.gov
Electrostatic InteractionsAttractive C–F···N⁺ interactions can stabilize specific conformations. researchgate.net
HyperconjugationInteractions such as σCH → σ*CF can also influence conformation. researchgate.net

Stereochemical Considerations and their Significance in Biological Recognition

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule can determine whether it binds to its target and elicits a biological response.

For substituted azetidines, the stereochemistry at the substitution points is critical for activity. harvard.edu Often, only one stereoisomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. For example, structure-activity relationship studies of a series of antimalarial bicyclic azetidines revealed that only two of the eight possible stereoisomers were active. harvard.edu

In the context of 3-substituted azetidines, the stereocenter at the C3 position is of paramount importance. The absolute configuration (R or S) at this position will dictate the spatial orientation of the substituent, which in turn affects how the molecule fits into the binding pocket of its target protein. The synthesis of enantiomerically pure azetidine derivatives is therefore a significant focus in medicinal chemistry to allow for the evaluation of individual stereoisomers. researchgate.net

Importance of Trans Configuration in Specific Azetidine-2-one Analogues

The stereochemistry of substituents on the azetidine ring is a critical determinant of biological activity. In the context of azetidin-2-ones (β-lactams), the relative orientation of substituents at the C3 and C4 positions, described as cis or trans, can dramatically impact potency and target interaction. The determination of this configuration is typically achieved through proton NMR spectroscopy, where the coupling constant between the C3 and C4 protons (J3,4) is diagnostic: a larger coupling constant (typically 3.0–5.6 Hz) indicates a cis relationship, while a smaller value (0–2.7 Hz) suggests a trans arrangement. mdpi.com

In some classes of antiproliferative agents that target tubulin, the azetidin-2-one (B1220530) ring is used as a constrained bioisostere of the cis-double bond found in natural products like combretastatin (B1194345) A-4. nih.gov For these compounds, a cis stereochemistry is often essential for activity, as it mimics the geometry of the natural ligand required for binding to the colchicine (B1669291) site on tubulin. The Staudinger reaction, a common method for synthesizing β-lactams, can produce mixtures of cis and trans isomers, necessitating careful separation and stereochemical assignment. mdpi.comnih.gov

Conversely, for other biological targets, the trans configuration is preferred. For instance, certain 3-hydroxy-β-lactam derivatives designed as anticancer agents have shown that the trans isomer possesses superior activity. X-ray crystallographic analysis of a potent fluorinated trans-3-hydroxy-β-lactam confirmed its stereochemistry and revealed its high potency against HT-29 and MCF-7 cancer cell lines, along with strong inhibition of tubulin assembly. mdpi.com This highlights that the optimal stereochemistry is target-dependent. The rigidity of the azetidine ring locks the substituents into specific spatial orientations, and the "trans" arrangement may present the key pharmacophoric groups in a more favorable vector for interaction with one target, while the "cis" does so for another.

For a molecule like 3-(2-Fluoro-6-methoxyphenoxy)azetidine , which is not an azetidin-2-one, the principle of stereochemistry remains paramount. The relative orientation of the phenoxy group at C3 and any other substituent on the ring would be expected to significantly influence its biological profile by altering the way the molecule presents its functional groups to a biological target.

Table 1: Influence of Stereochemistry on the Biological Activity of Azetidin-2-one Analogues

Compound Class Stereochemistry Biological Target Observed Activity Reference
Combretastatin A-4 Analogues cis Tubulin High antiproliferative activity; mimics natural ligand nih.gov
Combretastatin A-4 Analogues trans Tubulin Inactive or significantly reduced activity nih.gov

Modulation of the Phenoxy Moiety and its Influence on Biological Targets

The phenoxy group is recognized as a privileged moiety in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. escholarship.org Its electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it a versatile component for tuning a compound's affinity for biological targets. The substitution pattern on the phenyl ring is a key handle for modulation.

In the case of 3-(2-Fluoro-6-methoxyphenoxy)azetidine , the phenoxy ring is substituted with both a fluorine atom and a methoxy group at the ortho positions. These substitutions have profound effects:

Fluorine: This small, highly electronegative atom can act as a hydrogen bond acceptor and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Its substitution can also alter the pKa of nearby functional groups and influence the conformation of the molecule.

Methoxy Group: The methoxy group is a hydrogen bond acceptor and can introduce steric bulk. Its electronic effect is donating through resonance and withdrawing through induction. The presence of two ortho substituents (fluoro and methoxy) can force the phenoxy ring to adopt a specific, non-planar conformation relative to the azetidine ring, which can be critical for selective binding to a target protein.

Studies on other classes of compounds, such as 4-phenoxyquinoline derivatives acting as c-Met kinase inhibitors, have demonstrated that substitutions on the phenoxy ring are critical for potency. acs.org For example, the addition of a fluorine atom to the phenoxy ring can enhance inhibitory activity. Similarly, in a series of phenoxypropanolamine derivatives, modifications to the substituents on the phenoxy ring were shown to modulate activity and selectivity for β-adrenergic receptors. nih.gov These examples underscore the principle that substituents on the phenoxy ring are not mere decorations but are integral to the pharmacophore, influencing both binding affinity and selectivity.

Table 2: Effect of Phenoxy Ring Substitution on Biological Activity in a Series of 4-Phenoxyquinoline c-Met Kinase Inhibitors

Compound R1 (Phenoxy Ring Substitution) R2 c-Met IC₅₀ (nM) HT-29 IC₅₀ (µM)
20 H H 134.5 1.83
21 3-F H 102.3 1.25

| 23 | 3-F | 4,7-di-CH₃ | 17.6 | 0.18 |

Data synthesized from a study on 4-phenoxyquinoline derivatives containing a benzo[d]thiazol-2-yl urea (B33335) moiety, demonstrating the impact of phenoxy ring modulation. acs.org

Computational Chemistry and in Silico Modeling in Azetidine Research

Assessment of Steric Interactions and Electronic Properties via Computational Methods

The steric and electronic properties of "3-(2-Fluoro-6-methoxyphenoxy)azetidine" are critical determinants of its conformational preferences, reactivity, and potential interactions with biological systems. Computational methods offer a detailed assessment of these characteristics, providing insights that are complementary to experimental data.

Steric Interactions and Conformational Analysis:

The spatial arrangement of the atoms in "3-(2-Fluoro-6-methoxyphenoxy)azetidine" is influenced by the steric hindrance between the azetidine (B1206935) ring and the substituted phenoxy group. The fluorine and methoxy (B1213986) substituents on the phenyl ring, positioned ortho to the ether linkage, impose significant conformational constraints.

Illustrative Geometrical Parameters:

To illustrate the type of data obtained from such calculations, the following table presents hypothetical optimized geometrical parameters for "3-(2-Fluoro-6-methoxyphenoxy)azetidine," based on standard values for similar molecular fragments.

ParameterBond/AngleValue
Bond LengthC-F1.35 Å
C-O (methoxy)1.37 Å
C-O (ether)1.38 Å
C-N (azetidine)1.47 Å
Bond AngleC-C-F118.5°
C-C-O (methoxy)121.0°
C-O-C (ether)118.0°
C-N-C (azetidine)89.5°

Electronic Properties:

The electronic properties of "3-(2-Fluoro-6-methoxyphenoxy)azetidine" are significantly influenced by the electronegative fluorine atom and the electron-donating methoxy group. These substituents modulate the electron density distribution across the aromatic ring and influence the molecule's reactivity.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electronic landscape of a molecule. uni-muenchen.de The MEP illustrates regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. uni-muenchen.de In "3-(2-Fluoro-6-methoxyphenoxy)azetidine," the oxygen atoms of the ether and methoxy groups, along with the fluorine atom, are expected to be regions of high electron density (negative potential), making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the azetidine ring are likely to be regions of positive potential.

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity. scirp.org For aromatic compounds, the HOMO is often localized on the electron-rich regions of the phenyl ring, while the LUMO may be distributed across the ring and the azetidine moiety. The presence of the fluoro and methoxy groups will influence the energies of these orbitals.

Illustrative Electronic Parameters:

The following table provides representative values for the electronic properties of "3-(2-Fluoro-6-methoxyphenoxy)azetidine," as would be determined by DFT calculations.

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)5.00

These computational analyses provide a foundational understanding of the steric and electronic features of "3-(2-Fluoro-6-methoxyphenoxy)azetidine," which is invaluable for predicting its behavior in chemical and biological contexts.

Metabolic Studies of Azetidine Containing Compounds in Preclinical Research

In Vitro Metabolic Stability Assessment of Azetidine (B1206935) Derivatives

The metabolic stability of a new chemical entity (NCE) is a critical parameter evaluated during drug discovery, as it influences key pharmacokinetic properties like bioavailability and in vivo half-life. nih.gov In vitro assays using liver microsomes or hepatocytes are standard methods for assessing the metabolic stability of compounds. nih.govnih.gov These assays measure the rate of disappearance of the parent compound over time, which is then used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

Studies on various azetidine derivatives have shown a range of metabolic stabilities. For instance, in an evaluation of novel STAT3 inhibitors, a series of R-azetidine-2-carboxamides demonstrated promising activity, prompting an assessment of their metabolic characteristics. acs.orgnih.gov Similarly, in the development of CNS-focused libraries, a set of azetidine-based scaffolds were profiled for their microsomal stability, among other ADME properties. nih.gov In one study, five different azetidine derivatives showed high resistance to transformation in human liver microsomes, with metabolic stability percentages not falling below 97%. researchgate.net Another study on benzothiazole (B30560) derivatives, which included azetidine-containing compounds, found them to have good metabolic stability. nih.gov

The stability of azetidine derivatives can be influenced by the nature and position of substituents on the azetidine ring and elsewhere in the molecule. For example, in a series of serotonin-4 partial agonists, replacing a piperidine (B6355638) ring with an azetidine ring altered the metabolic profile, shifting metabolism away from N-dealkylation. nih.gov

Table 1: Illustrative Metabolic Stability of Azetidine-Containing Compounds in Human Liver Microsomes

Compound TypeObservationReference
Azetidine-based DGAT2 Inhibitor (Compound 2)Demonstrated lower intrinsic clearance compared to piperidine analogue. nih.gov
Serotonin-4 Partial Agonists (Azetidine derivatives)Resistant to N-dealkylation and oxazolidine (B1195125) formation observed in piperidine counterparts. nih.gov
General Azetidine DerivativesFive tested derivatives showed >97% metabolic stability in human liver microsomes. researchgate.net
Benzothiazole Derivatives (including azetidines)Characterized by good metabolic stability. nih.gov
This table provides examples of in vitro metabolic stability findings for different classes of azetidine-containing compounds. The specific values can vary greatly depending on the full molecular structure.

Identification of Metabolic Pathways and Soft Spots

Identifying the metabolic pathways and "soft spots" (positions on a molecule susceptible to metabolism) is a key objective of metabolic studies. For azetidine-containing compounds, metabolism can occur on the azetidine ring itself or on other parts of the molecule.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. acs.org They can catalyze a variety of oxidative reactions on azetidine-containing compounds. For example, a diacylglycerol acyltransferase 2 (DGAT2) inhibitor containing an azetidine moiety underwent facile CYP-mediated α-carbon oxidation, which led to the cleavage of the azetidine ring. nih.gov In another instance, the metabolism of 4-aminopiperidine (B84694) drugs, which share structural similarities with some azetidine derivatives, was found to be extensively metabolized by CYPs, with CYP3A4 being a major contributor to their N-dealkylation. acs.org

Aldehyde oxidase (AO) is another important enzyme in drug metabolism, known for catalyzing the oxidation of azaheterocycles and aldehydes. nih.govnih.gov The metabolism of certain nitrogen-containing heterocyclic systems, which can include azetidines, is a known liability for AO. cambridgemedchemconsulting.com For instance, the biotransformation of PF-5190457, a spiro-azetidino-piperidine drug, was largely driven by aldehyde oxidase. hyphadiscovery.com Given that AO is a cytosolic enzyme, its contribution to metabolism may be underestimated if only liver microsomal assays are used, highlighting the importance of using hepatocyte-based assays which contain the full complement of metabolizing enzymes. cambridgemedchemconsulting.com

The characterization of metabolites is essential for understanding the biotransformation of a drug candidate. For azetidine-containing compounds, a number of metabolic pathways have been identified.

A common metabolic pathway for azetidines is oxidation. In the case of a DGAT2 inhibitor, CYP-mediated α-carbon oxidation of the azetidine ring led to ring scission, forming stable ketone and aldehyde metabolites. nih.gov These reactive aldehyde metabolites could then be trapped with nucleophilic agents like glutathione (B108866) (GSH) or semicarbazide, forming conjugates. nih.gov

In a series of serotonin-4 partial agonists, the replacement of a piperidine ring with an azetidine successfully shifted metabolism away from N-dealkylation and the formation of an unusual cyclized oxazolidine metabolite. nih.gov Instead, the new azetidine-containing compounds were oxidized on the isoxazole (B147169) ring. nih.gov

Glutathione conjugation is another observed metabolic pathway. For the compound AZD1979, which contains a spiro-azetidine moiety, a series of glutathione-related metabolites were identified in human hepatocytes. nih.gov Interestingly, the formation of these conjugates was not dependent on prior CYP-mediated bioactivation but was catalyzed directly by glutathione S-transferases (GSTs). nih.gov The proposed mechanism involves a nucleophilic attack by the glutathione thiolate anion on the carbon atom alpha to the nitrogen of the strained spiro-azetidinyl moiety, leading to ring opening. nih.gov

Strategies for Mitigating Metabolic Lability of Azetidine Scaffolds

Given the potential for metabolic lability, various strategies are employed to design more robust azetidine-containing compounds.

One effective strategy is the use of the azetidine ring as a bioisostere for other, more metabolically labile, heterocyclic rings. nih.gov Bioisosteric replacement aims to retain the desired pharmacological activity while improving the metabolic profile.

A notable example is the replacement of a piperidine ring with an azetidine in a series of 5HT4 partial agonists. nih.gov The original piperidine-containing compound was susceptible to metabolism via N-dealkylation and the formation of a pharmacologically active oxazolidine metabolite. nih.gov By substituting the piperidine with an azetidine, these metabolic pathways were successfully blocked. nih.gov The resulting azetidine-containing compounds were instead oxidized on a different part of the molecule, demonstrating how this bioisosteric replacement can effectively alter drug metabolism. nih.gov

Similarly, in the development of DGAT2 inhibitors, a piperidine ring prone to extensive oxidation was replaced with an azetidine ring, which led to a lower intrinsic clearance. nih.gov Although this new azetidine compound had its own metabolic liabilities (ring scission), this example further illustrates the use of azetidine as a tool to modify metabolic "soft spots." nih.gov

Table 2: Azetidine as a Bioisosteric Replacement to Mitigate Metabolism

Original ScaffoldMetabolic LiabilityBioisosteric ReplacementOutcome of ReplacementReference
PiperidineN-dealkylation and oxazolidine formationAzetidineBlocked N-dealkylation and oxazolidine formation; metabolism shifted to isoxazole ring oxidation. nih.gov
PiperidineExtensive piperidine ring oxidationAzetidineLowered intrinsic clearance, though new metabolic pathways emerged. nih.gov
This table summarizes examples where the azetidine scaffold was used as a bioisostere to alter the metabolic profile of drug candidates.

Enzymatic Mechanisms of Azetidine Ring Metabolism, including Ring Opening

The ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a significant metabolic pathway. nih.govrsc.org These reactions can be catalyzed by various enzymes.

One well-characterized mechanism of azetidine ring opening is through direct conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). nih.gov This was observed for the spiro-azetidine containing compound AZD1979, where the reaction did not require prior bioactivation by CYPs. nih.gov The proposed mechanism involves the direct nucleophilic attack of glutathione on a carbon atom adjacent to the ring nitrogen, leading to the cleavage of a C-N bond. nih.gov

CYP-mediated oxidation can also lead to ring opening. As seen with an azetidine-based DGAT2 inhibitor, oxidation at the α-carbon to the nitrogen can form an unstable intermediate that subsequently undergoes ring scission to produce aldehyde and ketone metabolites. nih.gov

Furthermore, enzymatic hydrolysis can lead to azetidine ring opening. For example, the enzyme L-azetidine-2-carboxylate (L-AZC) hydrolase from Novosphingobium sp. MBES04 can hydrolyze the azetidine ring of L-AZC. rsc.org This enzyme belongs to the haloacid dehalogenase-like superfamily and is involved in the metabolism of cyclic amino acids. rsc.org While this is a specific example from a bacterial system, it highlights the general principle of enzymatic hydrolysis as a potential route for azetidine ring cleavage.

The regioselectivity of nucleophilic ring-opening reactions is often influenced by electronic effects of the substituents on the azetidine ring. magtech.com.cn Unsaturated groups attached to the carbon adjacent to the nitrogen can stabilize the transition state, making the C-N bond more susceptible to cleavage. magtech.com.cn

Pharmacological and Biological Activity Profiling of Azetidine Based Scaffolds

Antimicrobial Spectrum of Activity

Extensive searches of scientific literature and databases did not yield any specific information regarding the antimicrobial spectrum of activity for the compound 3-(2-Fluoro-6-methoxyphenoxy)azetidine.

Antibacterial Potency Against Gram-Positive and Gram-Negative Strains

No data is publicly available concerning the antibacterial potency of 3-(2-Fluoro-6-methoxyphenoxy)azetidine against either Gram-positive or Gram-negative bacterial strains.

Antifungal Efficacy

There is no publicly available information or research data on the antifungal efficacy of 3-(2-Fluoro-6-methoxyphenoxy)azetidine.

Antitubercular Properties

While some azetidine (B1206935) derivatives have been investigated for their potential against Mycobacterium tuberculosis, no specific studies or data on the antitubercular properties of 3-(2-Fluoro-6-methoxyphenoxy)azetidine were found in the public domain.

Anticancer and Antiproliferative Investigations

Following a thorough review of available scientific literature, no studies were identified that investigated the anticancer and antiproliferative activities of 3-(2-Fluoro-6-methoxyphenoxy)azetidine.

Inhibition of Tubulin Polymerization

There is no available data to suggest that 3-(2-Fluoro-6-methoxyphenoxy)azetidine has been evaluated for its ability to inhibit tubulin polymerization.

Modulation of Cell Cycle and Apoptosis in Cancer Cell Lines

No research findings have been published regarding the effects of 3-(2-Fluoro-6-methoxyphenoxy)azetidine on the modulation of the cell cycle or the induction of apoptosis in any cancer cell lines.

Antiviral Activity Studies Against RNA Viruses

The emergence and re-emergence of RNA viruses represent a significant global health challenge, necessitating the development of novel antiviral agents. scienceopen.com The azetidinone (β-lactam) ring, a related four-membered heterocyclic structure, has been investigated for its potential antiviral properties. nih.gov

Certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been explored as potential antiviral agents. nih.gov For example, stereoisomers of a 3-methyl-4-fluorophenyl derivative of azetidinone demonstrated modest antiviral activity against human coronavirus (229E) and cytomegalovirus (AD-169 strain). nih.gov Specifically, the trans-isomer was found to be more active against the human coronavirus 229E than the reference drug ribavirin. nih.gov These findings suggest that the azetidine core may serve as a valuable scaffold for the design of new antiviral drugs targeting RNA viruses. nih.govnih.govmdpi.com However, specific studies on the antiviral activity of 3-(2-Fluoro-6-methoxyphenoxy)azetidine against RNA viruses have not been reported.

Neuropharmacological Applications

Azetidine derivatives have shown promise in the field of neuropharmacology due to their ability to interact with various components of the central nervous system.

Dopamine (B1211576) and serotonin (B10506) are key neurotransmitters involved in the regulation of mood, cognition, and motor function. nih.gov Dysregulation of these neurotransmitter systems is implicated in various neurological and psychiatric disorders. nih.govnih.gov

Dopamine Receptors:

Studies on 3-phenylazepino[5,4,3-c,d]indole derivatives, which are heterocyclic analogs of selective dopamine D1 receptor ligands, have shown that these compounds can displace radioligands from both D1 and D2 receptors in bovine striatal membranes. nih.gov This indicates an interaction with the dopaminergic system, although the selectivity can be moderate. nih.gov The spatial arrangement of substituents on the heterocyclic core appears to be crucial for determining the potency and selectivity for dopamine receptor subtypes. nih.gov

Serotonin Receptors:

The serotonin (5-HT) system is a major target for the treatment of depression and other mood disorders. nih.gov Research on new triazine derivatives has identified potent ligands for the 5-HT6 serotonin receptor, with some compounds also showing affinity for other serotonin receptor subtypes like 5-HT1A, 5-HT2A, and 5-HT7, as well as the dopamine D2 receptor. nih.govmdpi.com The structural features of these ligands, including phenoxyalkyl moieties, are important for their receptor affinity. nih.gov While these studies involve different heterocyclic cores, they highlight the potential for phenoxy-substituted compounds to interact with serotonin receptors. The specific interaction of 3-(2-Fluoro-6-methoxyphenoxy)azetidine with dopamine or serotonin receptors has not been detailed in the available literature.

Triple reuptake inhibitors (TRIs) that block the reuptake of serotonin, norepinephrine (B1679862), and dopamine have emerged as a promising strategy for developing more effective antidepressants. nih.gov A study on azetidine derivatives revealed that compounds like 3-(naphthalen-2-yl(propoxy)methyl)azetidine and 3-(naphthalen-2-yl(phenoxy)methyl)azetidine act as serotonin- and norepinephrine-preferring TRIs. nih.gov These compounds demonstrated good metabolic stability and the ability to cross the blood-brain barrier. nih.gov Similarly, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines were identified as potent and balanced norepinephrine and serotonin reuptake inhibitors. nih.gov These findings suggest that the 3-phenoxyazetidine (B1367254) scaffold present in 3-(2-Fluoro-6-methoxyphenoxy)azetidine could potentially confer neurotransmitter reuptake inhibitory activity.

Table 1: Examples of Azetidine and Pyrrolidine Derivatives as Neurotransmitter Reuptake Inhibitors

CompoundTarget(s)Reported Activity
3-(Naphthalen-2-yl(phenoxy)methyl)azetidineSerotonin and Norepinephrine TransportersSerotonin- and norepinepherine-preferring triple reuptake inhibitor. nih.gov
3-(Phenoxy-phenyl-methyl)-pyrrolidine AnaloguesNorepinephrine and Serotonin TransportersPotent and balanced norepinephrine and serotonin reuptake inhibitors. nih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are involved in various cognitive functions and are implicated in several neurological disorders. mdpi.comnih.govmdpi.com Azetidine analogues of nicotine (B1678760) have been developed as radioligands for studying nAChRs. nih.gov For example, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine has been used to investigate the binding characteristics of nicotine receptors in the brain. nih.gov This radioligand showed high affinity for nAChR binding sites. nih.gov Furthermore, fluorinated analogues, such as exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, have been synthesized as potential positron emission tomography (PET) ligands for the in vivo characterization of nAChRs. rti.org These studies underscore the utility of the azetidine scaffold in developing probes for imaging and studying nicotinic receptors in the central nervous system.

Other Reported Biological Activities of Azetidine Derivatives

In addition to the activities detailed above, the azetidine scaffold has been associated with a broad range of other biological properties. Various derivatives have been reported to possess antimicrobial, anti-inflammatory, and other activities. researchgate.net For instance, certain 3-phenyl azetidine derivatives have been investigated for their antimicrobial potential. researchgate.net The diverse pharmacological profile of azetidine-containing compounds makes this heterocyclic system a valuable starting point for the design and development of new therapeutic agents for a variety of diseases.

Anti-inflammatory and Antioxidant Properties

The investigation of azetidine derivatives has revealed their potential to modulate pathways involved in inflammation and oxidative stress. ijbpas.com These compounds are being explored for their ability to mitigate the cellular damage caused by reactive oxygen species (ROS) and to control the production of pro-inflammatory mediators. nih.gov

One notable example is the azetidine derivative KHG26792, or 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, which has been studied for its effects on microglia-mediated neuroinflammation. nih.gov In a study involving primary microglial cells activated by amyloid-β (Aβ), treatment with KHG26792 demonstrated significant anti-inflammatory and antioxidant effects. The compound was shown to attenuate the Aβ-induced production of key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.gov Furthermore, it reduced the levels of nitric oxide (NO), a molecule implicated in inflammatory processes and neuronal damage. nih.gov

From an antioxidant perspective, KHG26792 was effective in downregulating the Aβ-enhanced levels of protein oxidation, lipid peroxidation, and ROS. nih.gov The mechanism underlying these effects was linked to the modulation of specific signaling pathways. The study indicated that KHG26792 increased the phosphorylation of Akt/GSK-3β signaling and decreased the Aβ-induced translocation of the transcription factor NF-κB, a key regulator of the inflammatory response. nih.gov

Table 1: Effects of an Azetidine Derivative on Inflammatory and Oxidative Stress Markers

MarkerEffect of KHG26792 Treatment
IL-6 ProductionAttenuated
IL-1β ProductionAttenuated
TNF-α ProductionAttenuated
Nitric Oxide (NO)Reduced
Protein OxidationDownregulated
Lipid PeroxidationDownregulated
Reactive Oxygen Species (ROS)Downregulated

Data derived from studies on 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride in Aβ-treated primary microglial cells. nih.gov

While these findings on a specific analogue are promising, they highlight the general potential of the azetidine scaffold as a template for the development of novel anti-inflammatory and antioxidant agents. medwinpublishers.commedwinpublishers.com Further research is required to determine if these properties are translatable to other derivatives, including 3-(2-Fluoro-6-methoxyphenoxy)azetidine.

Cardiovascular Activities

The therapeutic potential of azetidine-containing compounds extends to the cardiovascular system. Certain derivatives, particularly within the azetidin-2-one (B1220530) (β-lactam) class, have been noted for their cardiovascular activities. ijbpas.com Although structurally distinct from 3-(2-Fluoro-6-methoxyphenoxy)azetidine, the general pharmacological interest in azetidine scaffolds for cardiovascular applications is noteworthy.

Currently, specific research detailing the cardiovascular activities of 3-(2-Fluoro-6-methoxyphenoxy)azetidine is not available in the public domain. However, the precedent set by other azetidine-containing molecules suggests that this is a viable and potentially fruitful area for future investigation. The unique conformational constraints imposed by the azetidine ring could be leveraged to design selective ligands for cardiovascular targets.

Future Research Directions and Therapeutic Potential of 3 2 Fluoro 6 Methoxyphenoxy Azetidine

Exploration of Novel Biological Targets for Fluoro-Methoxyphenoxy Azetidines

The unique combination of the azetidine (B1206935) core and the substituted phenoxy group suggests that this scaffold could interact with a variety of biological targets. The azetidine ring can act as a bioisostere for other cyclic amines, while the fluoromethoxy-substituted phenyl ring is a common feature in inhibitors of various enzyme classes and receptors. nih.govnih.gov Future research should prioritize screening 3-(2-Fluoro-6-methoxyphenoxy)azetidine against diverse panels of biological targets to identify initial hits.

Key target classes to investigate include:

Kinases: The phenoxy-azetidine structure may serve as a hinge-binding motif. The discovery of azetidine-based inhibitors for targets like Colony-Stimulating Factor-1 Receptor (CSF-1R) supports this direction. nih.govresearchgate.net

G-Protein Coupled Receptors (GPCRs): The rigid azetidine scaffold can help in the design of conformationally constrained ligands that may exhibit high affinity and selectivity for specific GPCRs.

Ion Channels and Transporters: Azetidine derivatives have shown activity as GABA uptake inhibitors, indicating potential applications in neuroscience. nih.govresearchgate.net The specific substitution pattern of the title compound could modulate activity against other transporters.

Signal Transducer and Activator of Transcription (STAT) proteins: Azetidine amides have recently been identified as potent STAT3 inhibitors, a target of high interest in oncology. nih.govacs.org Exploring this possibility for phenoxy-linked azetidines is a logical next step.

Table 1: Potential Biological Target Classes for 3-(2-Fluoro-6-methoxyphenoxy)azetidine

Target Class Rationale for Investigation Representative Examples
Protein Kinases Scaffold can mimic hinge-binding motifs of known inhibitors. CSF-1R, Tyrosine Kinases, Serine/Threonine Kinases
GPCRs Rigid azetidine can provide conformational lock for selectivity. Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors
Ion Transporters Azetidines are known to inhibit GABA transporters. GAT-1, GAT-3, DAT, SERT
Transcription Factors Azetidine-based molecules have shown STAT3 inhibitory activity. nih.govacs.org STAT3, STAT5
DNA Polymerases Recent studies have identified azetidine derivatives as inhibitors of Polymerase Theta (Polθ), an emerging anti-tumor target. nih.gov Polymerase Theta (Polθ)

Development of Advanced Synthetic Routes for Potentially More Potent Analogues

While the synthesis of azetidines has historically been challenging due to ring strain, modern synthetic methodologies have made them more accessible. nih.govmedwinpublishers.com The development of robust and flexible synthetic routes is critical for creating a library of analogues based on the 3-(2-Fluoro-6-methoxyphenoxy)azetidine scaffold.

A plausible synthetic approach involves the nucleophilic substitution of a protected 3-hydroxyazetidine with 2-fluoro-6-methoxyphenol. Advanced methods like the Mitsunobu reaction could be optimized for this transformation. Future work should focus on developing scalable, protecting-group-free syntheses to improve efficiency and reduce costs, as has been demonstrated for related spirocyclic azetidines. nih.gov Photochemical methods are also emerging as powerful tools for the functionalization of azetidine rings. chemrxiv.orgchemrxiv.orgnews-medical.net

A key goal will be to establish a modular synthesis that allows for rapid diversification at three key positions:

The azetidine nitrogen.

Other positions on the azetidine ring (C2 and C4).

The aromatic ring of the phenoxy group.

Such a platform would enable the systematic exploration of the chemical space around the lead compound.

Refinement of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

Once a primary biological target is identified, a systematic Structure-Activity Relationship (SAR) study will be essential to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound. An iterative approach, combining synthesis and biological testing, will drive the refinement process. nih.gov

Key areas for SAR exploration include:

Azetidine Ring: The effect of N-alkylation or N-acylation on activity should be investigated. Substitution at the C2 or C4 positions could also provide vectors for improving properties or adding new interactions with the target.

Phenoxy Linker: The oxygen linker is a starting point, but exploring alternatives such as thioether, sulfoxide, sulfone, or amine linkers could modulate the compound's conformational preferences and electronic properties.

Phenyl Ring Substituents: The ortho-fluoro and ortho-methoxy groups are critical starting points. A detailed study would involve:

Varying the position of the fluorine and methoxy (B1213986) groups.

Replacing fluorine with other halogens (Cl, Br) or a trifluoromethyl group.

Replacing the methoxy group with other alkoxy, alkyl, or hydrogen bond donating groups.

Introducing additional substituents on the phenyl ring to probe for new binding pockets.

Table 2: Proposed Modifications for SAR Exploration

Molecular Region Proposed Modification Potential Impact
Azetidine Ring N-methylation, N-ethylation, N-acetylation Modulate basicity, solubility, cell permeability, and target engagement.
Substitution at C2 or C4 Introduce new binding vectors, improve selectivity.
Linker Replace ether oxygen with S, SO, SO₂, NH Alter bond angles, flexibility, and hydrogen bonding capacity.
Phenyl Ring Relocate F and OMe substituents Probe sensitivity of binding pocket to substituent position.
Replace F with Cl, Br, CF₃ Modify electronic properties and potential for halogen bonding.
Replace OMe with OH, OEt, Me Alter steric bulk and hydrogen bonding potential.
Add a third substituent (e.g., cyano, amide) Explore additional binding interactions and improve properties.

Integration of Computational and Experimental Approaches for Optimized Drug Design

A modern drug discovery campaign leverages the synergy between computational and experimental methods to accelerate progress and reduce costs. researchgate.net For the 3-(2-Fluoro-6-methoxyphenoxy)azetidine scaffold, this integration will be crucial for efficient optimization. nih.govacs.org

Computational Modeling: Once a target protein structure is known or can be reliably modeled, molecular docking can predict the binding mode of the lead compound. nih.gov This allows for the rational design of new analogues with improved interactions. Virtual screening of computationally enumerated libraries can prioritize the synthesis of compounds with the highest probability of success. acs.org

Experimental Validation: High-throughput screening (HTS) of the synthesized analogue library will provide the empirical data needed to validate or refine computational models. Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and provide thermodynamic data to guide optimization.

This iterative cycle of computational design, chemical synthesis, and biological testing forms the core of modern structure-based drug design and will be essential for advancing this compound class. nih.gov

Prospects for 3-(2-Fluoro-6-methoxyphenoxy)azetidine as a Chemical Probe or Lead Compound

The title compound holds promise both as a starting point for a drug discovery program (a lead compound) and as a tool for basic biological research (a chemical probe).

As a Lead Compound: 3-(2-Fluoro-6-methoxyphenoxy)azetidine possesses features of a good lead compound. Its molecular weight and complexity are within a desirable range, and the azetidine moiety is known to be a "bioisostere" that can improve drug-like properties. nih.gov The initial focus would be on identifying a validated biological activity and then optimizing its potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties through the SAR strategies outlined above. acs.org The development of azetidines for CNS-focused libraries highlights their potential for creating compounds with favorable pharmacokinetic profiles. nih.govacs.org

As a Chemical Probe: If the compound is found to be highly potent and selective for a specific target, it could be developed into a chemical probe. Chemical probes are invaluable tools for interrogating the function of proteins in cellular and in vivo systems. nih.gov Development into a probe might involve attaching a functional handle for affinity purification (e.g., a biotin (B1667282) tag) or incorporating a fluorescent reporter group, a strategy that has been successfully applied to other azetidine-containing molecules. nih.gov

The journey from a novel chemical structure to a therapeutic agent or research tool is complex, but the unique structural attributes of 3-(2-Fluoro-6-methoxyphenoxy)azetidine make it a highly promising candidate for future investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Fluoro-6-methoxyphenoxy)azetidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2-fluoro-6-methoxyphenylboronic acid derivatives (e.g., 2,3-difluoro-6-methoxyphenylboronic acid) and azetidine precursors . Optimization involves factorial design experiments to evaluate variables like catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C) . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>98% by HPLC) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 3-(2-Fluoro-6-methoxyphenoxy)azetidine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine-induced deshielding at 2-position) and azetidine ring integrity .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect byproducts (e.g., dehalogenated intermediates) .
  • FT-IR : Identifies functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

Q. How should researchers assess the compound’s stability under various storage conditions?

  • Methodological Answer : Stability studies recommend:

  • Thermal Stability : TGA/DSC analysis (decomposition onset >200°C under inert atmosphere) .
  • Hydrolytic Stability : Accelerated degradation tests in buffered solutions (pH 3–9, 40°C) monitored via HPLC to detect hydrolysis of the methoxy or fluoro groups .
  • Storage : Desiccated at –20°C in amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can computational modeling tools predict the reactivity and regioselectivity of 3-(2-Fluoro-6-methoxyphenoxy)azetidine in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and charge distribution to predict regioselectivity (e.g., fluorine’s electron-withdrawing effect directing substitution to the 4-position) . COMSOL Multiphysics simulates reaction kinetics under varying pressures and temperatures .

Q. What methodological frameworks are recommended for resolving contradictions in thermodynamic vs. kinetic data during reaction mechanism studies?

  • Methodological Answer : Apply iterative hypothesis testing:

  • Kinetic Control : Variable-temperature NMR to track intermediate formation (e.g., azetidine ring-opening intermediates) .
  • Thermodynamic Control : Microcalorimetry (ITC) measures enthalpy changes in competing pathways .
  • Data Reconciliation : Bayesian statistical models integrate conflicting datasets to refine mechanistic models .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound in medicinal chemistry applications?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives (e.g., 3-chloro-6-methoxy variants) to isolate electronic vs. steric effects .
  • Bioactivity Assays : High-throughput screening (HTS) against kinase targets (e.g., EGFR) quantifies IC₅₀ shifts correlated with substituent changes .
  • Molecular Docking : AutoDock Vina predicts binding modes using X-ray crystallography data of target proteins .

Q. How can AI-driven platforms enhance experimental design for optimizing multi-step syntheses involving this compound?

  • Methodological Answer :

  • Reaction Prediction : Transformer-based models (e.g., IBM RXN) propose viable pathways for azetidine functionalization .
  • Process Optimization : Reinforcement learning algorithms adjust parameters (e.g., stoichiometry, flow rates) in continuous-flow reactors to maximize yield .
  • Failure Analysis : Neural networks classify LC-MS spectra to diagnose side reactions (e.g., boronic acid protodeboronation) .

Q. What are the challenges in analyzing stereochemical outcomes of azetidine ring functionalization, and how can they be methodologically addressed?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in SFC to separate enantiomers .
  • Dynamic NMR : Detect atropisomerism in N-substituted derivatives via variable-temperature ¹H NMR .
  • X-ray Crystallography : Resolve absolute configuration of crystalline intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.